1-Oxophosphinan-1-ium
Description
1-Oxophosphinan-1-ium is a phosphorus-containing heterocyclic compound characterized by a six-membered ring structure with a phosphorus atom and an oxygen atom in the oxo (P=O) configuration. For instance, phosphinine frameworks (e.g., CPF-1 in ) share similarities in aromaticity and electron-deficient phosphorus centers, which are critical for coordinating transition metals .
Properties
CAS No. |
890651-12-4 |
|---|---|
Molecular Formula |
C5H10OP+ |
Molecular Weight |
117.11 g/mol |
IUPAC Name |
phosphinan-1-ium 1-oxide |
InChI |
InChI=1S/C5H10OP/c6-7-4-2-1-3-5-7/h1-5H2/q+1 |
InChI Key |
MFTKMJCLNKMCEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[P+](=O)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphinane 1-oxide can be synthesized through several methods. One common approach involves the oxidation of phosphinanes using oxidizing agents such as hydrogen peroxide or molecular oxygen. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired phosphine oxide .
Industrial Production Methods: Industrial production of phosphinane 1-oxide often employs large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity, making the process more economically viable .
Chemical Reactions Analysis
Types of Reactions: Phosphinane 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of phosphinate or phosphate derivatives.
Reduction: Reduction reactions can convert phosphinane 1-oxide back to the corresponding phosphinane.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphine oxide derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a catalyst.
Major Products: The major products formed from these reactions include various phosphine oxide derivatives, phosphinates, and phosphates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
1-Oxophosphinan-1-ium exhibits unique properties that make it valuable in various fields of research:
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, facilitating the formation of metal complexes. Its ability to stabilize metal ions enhances catalytic activity in various reactions.
Organic Synthesis
It is used as a reagent in organic synthesis, particularly in the synthesis of phosphine oxides and other organophosphorus compounds. The oxidation of phosphinanes using agents like hydrogen peroxide yields this compound, which can further participate in nucleophilic substitution reactions.
Biological Studies
Research into the biological activities of derivatives of 1-Oxophosphinan-1-ium has shown potential for enzyme inhibition and antimicrobial properties. These compounds are being investigated for their therapeutic applications in treating infections and other diseases.
Industrial Applications
In industry, derivatives of this compound are utilized in the development of:
- Flame retardants
- Plasticizers
These applications leverage the thermal stability and chemical reactivity of the compound.
A study explored the enzyme inhibition properties of various derivatives of 1-Oxophosphinan-1-ium. Researchers synthesized multiple analogs and tested their efficacy against specific enzymes linked to bacterial resistance. Results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential as antimicrobial agents.
Case Study 2: Coordination Complexes
Another investigation focused on the use of 1-Oxophosphinan-1-ium as a ligand in forming coordination complexes with transition metals. The study demonstrated that these complexes showed enhanced catalytic properties in organic transformations, outperforming traditional ligands.
Data Table: Applications Overview
| Application Area | Description | Example Use Case |
|---|---|---|
| Coordination Chemistry | Acts as a ligand for metal complexes | Catalysis in organic reactions |
| Organic Synthesis | Reagent for synthesizing phosphine oxides | Oxidation reactions |
| Biological Studies | Potential enzyme inhibitors | Antimicrobial research |
| Industrial Applications | Used in flame retardants and plasticizers | Development of safer materials |
Mechanism of Action
The mechanism by which phosphinane 1-oxide exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The phosphorus-oxygen bond is highly polar, allowing for strong interactions with nucleophiles and electrophiles. This property makes phosphinane 1-oxide an effective catalyst and reagent in various chemical reactions. The specific pathways involved depend on the nature of the reaction and the substrates used .
Comparison with Similar Compounds
Key Compounds :
- Phosphinine Frameworks (CPF-1) : Aromatic phosphorus heterocycles with a lone pair on phosphorus, enabling π-conjugation and metal coordination .
- Diethyl 1-(methyl(phenyl)amino)-1-oxopropan-2-ylphosphonate: A phosphonate ester with a P=O group and ester substituents, offering hydrolytic stability and tunable reactivity .
- Phosphonothioic Acid Derivatives: Sulfur-containing analogs (e.g., ) with enhanced nucleophilicity due to sulfur’s polarizability .
Structural Features :
| Compound | Ring Structure | P Oxidation State | Key Functional Groups |
|---|---|---|---|
| 1-Oxophosphinan-1-ium | 6-membered | +3 | P=O |
| CPF-1 (Phosphinine) | 6-membered | +1 | P–C aromatic |
| Diethyl Phosphonate | Acyclic | +5 | P=O, P–O–R |
| Phosphonothioic Acid | Acyclic | +3 | P=S, P–O–R |
Insights :
Stability Data :
| Compound | Thermal Stability | Hydrolytic Stability | Light Sensitivity |
|---|---|---|---|
| 1-Oxophosphinan-1-ium | Moderate | Low (P=O hydrolysis) | High |
| CPF-1 | High | High (aromatic P–C) | Moderate |
| Diethyl Phosphonate | High | Moderate | Low |
| Phosphonothioic Acid | Low | Low (P=S hydrolysis) | High |
Insights :
- The P=O group in 1-Oxophosphinan-1-ium renders it susceptible to hydrolysis compared to CPF-1’s inert aromatic backbone .
- Stability under catalytic conditions (e.g., Ag[SbF6] in ) suggests compatibility with Lewis acidic environments .
Electronic and Catalytic Properties
Electronic Properties :
Catalytic Performance :
Insights :
Biological Activity
1-Oxophosphinan-1-ium, also known as phosphinan-1-ium 1-oxide, is a cyclic organophosphorus compound characterized by a six-membered ring containing a phosphorus atom bonded to an oxygen atom. Its molecular formula is CHOP with a molecular weight of 117.11 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities, including enzyme inhibition and antimicrobial properties.
The unique structure of 1-oxophosphinan-1-ium contributes to its reactivity and biological activity. The phosphorus-oxygen bond is highly polar, allowing for strong interactions with nucleophiles and electrophiles. This property makes it effective in various chemical reactions, including:
- Oxidation : Can lead to the formation of phosphinate or phosphate derivatives.
- Reduction : Can revert to the corresponding phosphinane.
- Substitution : Capable of undergoing nucleophilic substitution reactions at the phosphorus atom.
1-Oxophosphinan-1-ium's biological activity is largely attributed to its interaction with various molecular targets. Research has indicated its role in enzyme inhibition, particularly in pathways involving KRAS proteins, which are significant in cancer biology. The compound acts as a small molecule inhibitor that can modulate signaling pathways associated with tumor growth and proliferation .
Antimicrobial Properties
Studies have shown that derivatives of 1-oxophosphinan-1-ium exhibit antimicrobial properties. These compounds have been tested against several bacterial strains, demonstrating effectiveness in inhibiting growth and viability. The exact mechanisms are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic processes.
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of KRAS proteins by 1-oxophosphinan-1-ium revealed that the compound could effectively reduce the activity of these proteins in colorectal neoplasms. The research involved both in vitro assays and cellular models, confirming that treatment with this compound resulted in decreased cell proliferation and increased apoptosis in cancerous cells .
Case Study 2: Antimicrobial Testing
In another study, various derivatives of 1-oxophosphinan-1-ium were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the potential for these compounds as new antimicrobial agents.
Table 1: Chemical and Physical Properties of 1-Oxophosphinan-1-ium
| Property | Value |
|---|---|
| CAS Number | 890651-12-4 |
| Molecular Formula | CHOP |
| Molecular Weight | 117.11 g/mol |
| IUPAC Name | Phosphinan-1-ium 1-oxide |
| InChI | InChI=1S/C5H10OP/c6-7 |
| SMILES | C1CCP+CC1 |
Table 2: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 32 |
| Derivative B | Escherichia coli | 64 |
| Derivative C | Pseudomonas aeruginosa | 128 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
